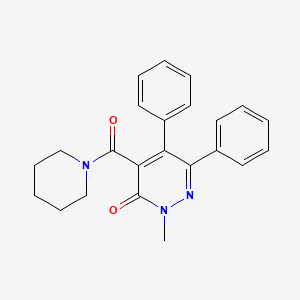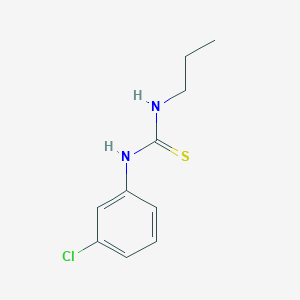
3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone
説明
3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone, also known as BHPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BHPP belongs to the family of chalcones, which are known for their diverse biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone is in the treatment of cancer. Studies have shown that 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone has potent anticancer activity against various types of cancer cells, including breast, colon, and lung cancer cells. 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways involved in cell growth and survival.
3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone has also been studied for its anti-inflammatory and antioxidant properties. Inflammation and oxidative stress are involved in the pathogenesis of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress.
作用機序
The mechanism of action of 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone involves multiple targets and pathways. 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and survival, including Akt, NF-κB, and COX-2. 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone also induces the expression of pro-apoptotic proteins such as Bax and caspase-3, leading to apoptosis in cancer cells. 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone also activates the Nrf2 pathway, which plays a crucial role in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone inhibits cell proliferation and induces apoptosis in cancer cells. 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone also reduces inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. In vivo studies have shown that 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone has anticancer activity in animal models of breast, colon, and lung cancer.
実験室実験の利点と制限
One of the advantages of 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone is its ease of synthesis, which makes it readily available for research purposes. 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone also has potent anticancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for therapeutic applications. However, one of the limitations of 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone in vivo, including its bioavailability, metabolism, and toxicity. Further studies are also needed to elucidate the molecular mechanisms of 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone's anticancer, anti-inflammatory, and antioxidant activities. Finally, clinical trials are needed to evaluate the safety and efficacy of 3,5-bis(4-hydroxy-3-methoxybenzylidene)-1-propyl-4-piperidinone as a potential therapeutic agent for cancer and other diseases.
特性
IUPAC Name |
(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-propylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-4-9-25-14-18(10-16-5-7-20(26)22(12-16)29-2)24(28)19(15-25)11-17-6-8-21(27)23(13-17)30-3/h5-8,10-13,26-27H,4,9,14-15H2,1-3H3/b18-10+,19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQQLTXYPHXCKT-XOBNHNQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(=CC2=CC(=C(C=C2)O)OC)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}butanoate](/img/structure/B4717856.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4717865.png)

![3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B4717875.png)
![3-methyl-6-phenyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4717883.png)

![1-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4717902.png)


![2-(2,5-dioxo-1-imidazolidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4717918.png)
![N-(2-bromophenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B4717941.png)
![N-{3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4717946.png)
![3-[5-({[3-(4-morpholinyl)propyl]amino}methyl)-2-furyl]benzoic acid dihydrochloride](/img/structure/B4717961.png)